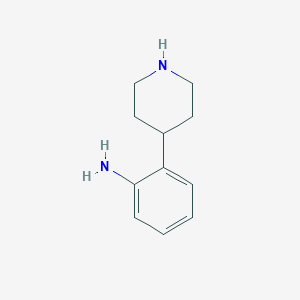

2-(Piperidin-4-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Piperidin-4-yl)aniline is a chemical compound that is part of a broader class of piperidine-based compounds, which are significant in various fields of chemistry and pharmacology. Piperidine motifs are commonly found in natural alkaloids and are often incorporated into synthetic compounds for their biological activities. The piperidine structure is a six-membered ring containing five methylene groups and one amine group, which can be substituted at various positions to create a wide range of derivatives with diverse chemical and physical properties.

Synthesis Analysis

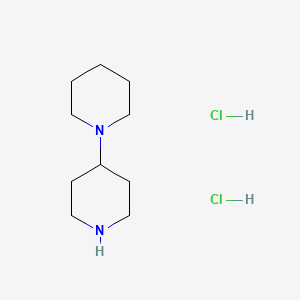

The synthesis of piperidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of dendritic G-2 melamines with piperidin-4-yl groups as key linkers involves starting from 4-amino-1-(tert-butoxycarbonyl)piperidine and reacting it with cyanuric chloride . Another approach to synthesizing piperidine congeners is through Diversity-Oriented Synthesis (DOS), which uses Type II Anion Relay Chemistry (ARC) followed by intramolecular S(N)2 cyclization . Additionally, the enzymatic desymmetrization of meso cis-2,6- and cis,cis-2,4,6-substituted piperidines has been used to create chiral, nonracemic piperidines .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using various spectroscopic methods and X-ray crystallography. For example, (E)-N-((2-Piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives have been characterized using IR, H-NMR, mass spectrometry, and X-ray single crystal diffraction analysis . The molecular structure investigations of s-triazine derivatives incorporating piperidine moieties have been supported by Hirshfeld and DFT calculations . The crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized by single crystal X-ray diffraction and B3LYP/6-31G(d,p) calculations .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including C-H amination, which can be mediated by cupric acetate using 2-(pyridin-2-yl)aniline as a directing group . The reactivity of piperidine derivatives in SN2-Ar amination reactions has been explored, with the challenging reactivity of certain piperidine derivatives interpreted through DFT thermodynamic and electronic computed data .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the self-assembly of dendrimers containing piperidin-4-yl groups into spherical nano-aggregates is a result of their "shell-to-shell" pre-associations in solution, which is promoted by chiral self-organization . The polar nature of s-triazine derivatives incorporating piperidine moieties has been demonstrated through dipole moment measurements, and their intermolecular interactions have been analyzed using Hirshfeld calculations . The crystal structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate is stabilized by hydrogen bonding and C-H...π interactions .

Applications De Recherche Scientifique

Anticancer Activity

2-(Piperidin-4-yl)aniline derivatives have shown potential in anticancer activities. Notably, a series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives were synthesized and evaluated for in vitro anticancer activity against various human cell lines, demonstrating promising results (Subhash & Bhaskar, 2021).

Structural and Molecular Studies

This compound has been involved in the synthesis of complex molecular structures. For instance, dendritic G-2 melamines containing piperidin-4-yl groups were synthesized, showcasing unique self-assembly properties in the solid state and forming large homogeneously packed spherical nano-aggregates (Sacalis et al., 2019). Another study synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, exploring their molecular structure through X-ray crystallography and DFT calculations (Shawish et al., 2021).

Corrosion Inhibition

Piperidine derivatives, closely related to this compound, have been studied for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations were performed to investigate the adsorption and corrosion inhibition properties of these derivatives on the corrosion of iron, providing insights into their potential industrial applications (Kaya et al., 2016).

Insecticidal Applications

Novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives were designed and synthesized, displaying selective insecticidal bioactivities against tested pests. This study highlighted the potential of these compounds in developing new insecticides with novel acting modes (Shen et al., 2013).

Mécanisme D'action

Target of Action

2-(Piperidin-4-yl)aniline is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The interaction with the target can lead to changes in the target’s function, which can have therapeutic effects .

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways, depending on the specific derivative and its targets . These effects can lead to downstream effects that contribute to the compound’s therapeutic effects .

Pharmacokinetics

These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects of piperidine derivatives can vary widely, depending on the specific derivative and its targets . These effects can contribute to the compound’s therapeutic effects .

Action Environment

Various factors, such as ph, temperature, and the presence of other compounds, can influence the action of pharmaceutical compounds .

Orientations Futures

Piperidine derivatives continue to be a focus of research due to their importance in the pharmaceutical industry . Future directions may include the development of new synthesis methods, the discovery of new pharmacological applications, and the design of new drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

2-piperidin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVKHJZWDQYPQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

255050-94-3 |

Source

|

| Record name | 2-(piperidin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)